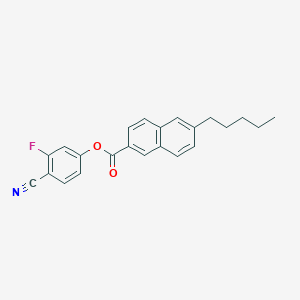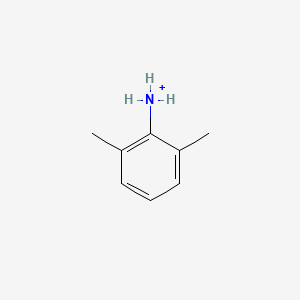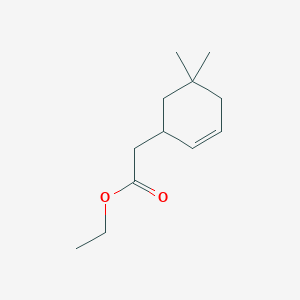
1,1'-Biphenyl, 2,2',3,4'-tetrachloro-4-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- is a chlorinated biphenyl compound. It is a derivative of biphenyl, where four chlorine atoms and a methylsulfonyl group are substituted at specific positions on the biphenyl rings. This compound is part of the polychlorinated biphenyls (PCBs) family, which are known for their chemical stability and resistance to degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and sulfonation reactions under specific temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can remove chlorine atoms or the methylsulfonyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Dechlorinated biphenyls or biphenyls with reduced sulfonyl groups.
Substitution: Biphenyl derivatives with different functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PCBs and their derivatives.
Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Explored for its potential use in drug development and as a reference compound in toxicological studies.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with cell membranes, affecting their integrity and permeability. The chlorinated biphenyl structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 2,2’,3,4-tetrachloro-: Similar structure but lacks the methylsulfonyl group.
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Different chlorine substitution pattern.
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-: Different chlorine substitution pattern.
1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-: Different chlorine substitution pattern.
Uniqueness
The presence of the methylsulfonyl group in 1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- distinguishes it from other similar compounds. This functional group imparts unique chemical properties, such as increased polarity and reactivity, which can influence its behavior in chemical reactions and biological systems .
Eigenschaften
CAS-Nummer |
106352-70-9 |
|---|---|
Molekularformel |
C13H8Cl4O2S |
Molekulargewicht |
370.1 g/mol |
IUPAC-Name |
2,3-dichloro-1-(2,4-dichlorophenyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-5-4-9(12(16)13(11)17)8-3-2-7(14)6-10(8)15/h2-6H,1H3 |
InChI-Schlüssel |
WMYFVITWXKROJR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



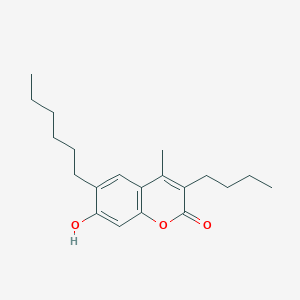
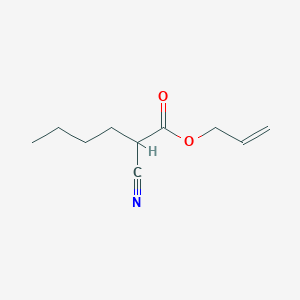
![1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14323873.png)
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)

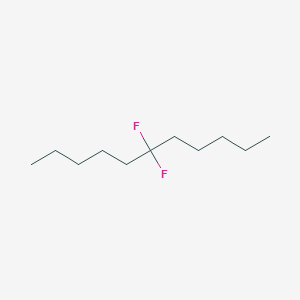
![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)

